N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide
Description
N-[3-methyl-4-({4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}sulfamoyl)phenyl]acetamide is a sulfonamide derivative featuring a morpholino ring, a sulfamoyl linkage, and an acetamide group. This compound’s structure combines a polar morpholino moiety (enhancing solubility) with a sulfamoyl-phenylacetamide backbone, which is common in bioactive molecules. Its synthesis likely involves sequential sulfonylation of an aniline derivative followed by acetylation, analogous to methods described in the literature .
Properties
IUPAC Name |
N-[3-methyl-4-[[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-13-19(22-16(2)25)7-8-20(15)30(27,28)23-18-5-3-17(4-6-18)14-21(26)24-9-11-29-12-10-24/h3-8,13,23H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQLXMFGBZPRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites or allosteric sites, leading to modulation of biological processes.
Comparison with Similar Compounds
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide ()
- Structure: Shares the sulfamoyl-phenylacetamide core but lacks the morpholino group, instead featuring a 3-methylphenyl substituent.
- Properties: Forms a 3D hydrogen-bonded network in its crystal structure, with a melting point of ~174–176°C.
- Applications : Used in medicinal chemistry for its sulfonamide-based bioactivity .
N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide ()
- Structure: Replaces the morpholino group with a 5-methyl-1,3,4-thiadiazole ring.
- Properties : The thiadiazole introduces aromaticity and hydrogen-bonding variability. This compound is an impurity in sulfamethizole, emphasizing the need for precise synthesis to avoid pharmacologically inactive byproducts.
- Bioactivity : Demonstrates the impact of heterocyclic substituents on antibacterial efficacy .
Morpholino-Containing Analogues
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide ()
2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Structure : Contains a 2-oxo-morpholin-3-yl group and an isopropylphenyl substituent.
- Properties : The oxo group on the morpholine ring increases polarity, while the isopropyl group adds steric bulk. Reported melting points (~294–300°C) suggest robust crystalline packing due to hydrogen bonds.
Heterocyclic Sulfonamide Derivatives
Thiazole and Thiazolidinone Derivatives ()
- Examples: 6c: 2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)acetamide. 7a–c: Compounds with thiazolidinone cores and varied carbamothioyl substituents.
- Properties: Thiazolidinone rings confer rigidity and hydrogen-bonding capacity. Melting points range from 285–300°C, indicating stable crystalline forms.
- Bioactivity : These compounds show anticancer and anti-hyperglycemic activities, likely targeting enzymes like MMP-9 or cathepsins .
Physicochemical and Pharmacokinetic Comparisons
*Calculated based on molecular formulae.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
